molecular formula C28H24N2O5 B044563 (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester CAS No. 1187769-74-9

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester

Cat. No.: B044563
CAS No.: 1187769-74-9
M. Wt: 468.5 g/mol
InChI Key: BLYNQWCAFUPIDB-AGAMRWJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester (CAS: 1187769-74-9) is a bicyclic β-lactam derivative with a molecular formula of C₂₈H₂₄N₂O₅ and a molecular weight of 468.5 g/mol . Its structure features a 5-oxa-1-azabicyclo[4.2.0]octane core, a benzoylamino group at position 7, a methylene substituent at position 3, and a diphenylmethyl ester at the carboxylate position. The compound is characterized by ≥95% purity and has been used in laboratory research, though it is currently listed as discontinued .

The 5-oxa (oxygen atom) in the bicyclic ring distinguishes it from cephalosporin analogs, which typically contain a 5-thia (sulfur atom).

Properties

IUPAC Name

benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)/t22-,23?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYNQWCAFUPIDB-AGAMRWJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CO[C@@H]2[C@@H](C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a bicyclo[4.2.0]octane core fused with a β-lactam ring (5-oxa-1-azabicyclo system), a benzoylamino group at C7, and a diphenylmethyl ester at C2. The exocyclic methylene group at C3 introduces steric constraints, necessitating careful stereochemical management during synthesis. The (6R,7S) configuration is critical for biological activity, as epimerization at these positions reduces antimicrobial efficacy by >90%.

Key Synthetic Hurdles

  • Stereochemical Integrity : Epimerization at C6 and C7 during acylation or esterification steps.

  • Ring Strain : The β-lactam ring’s instability under acidic or basic conditions requires pH-controlled environments.

  • Functional Group Reactivity : Competing reactions between the benzoylamino group, ester, and methylene moieties.

Synthesis Strategies

Classical Stepwise Assembly

The classical approach involves constructing the bicyclic core before introducing substituents. A representative pathway from patent SE447114B includes:

  • Formation of the β-Lactam Ring :

    • Condensation of protected 7-aminocephalosporanic acid (7-ACA) derivatives with benzoyl chloride in dichloromethane (DCM) at −20°C yields the benzoylamino intermediate (85–90% yield).

    • Reaction Conditions : Triethylamine (TEA) as base, 2.5 equiv benzoyl chloride, 4Å molecular sieves.

  • Bicyclo[4.2.0]octane Construction :

    • Ring-closing metathesis (RCM) using Grubbs’ 2nd generation catalyst (5 mol%) in toluene at 80°C forms the bicyclic framework.

    • Key Parameter : Strict anhydrous conditions to prevent catalyst deactivation.

  • Esterification with Diphenylmethanol :

    • Steglich esterification (DCC/DMAP) in DCM attaches the diphenylmethyl group (72% yield).

Table 1: Classical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
β-Lactam FormationBenzoyl chloride, TEA, DCM8892
RCMGrubbs’ Catalyst, toluene7889
EsterificationDCC, DMAP, DCM7295

Convergent Approach via Fragmentation

A patent from JP5904941B2 describes a convergent method using pre-formed bicyclic intermediates:

  • Synthesis of Bicyclic Ketone :

    • Oxidative cleavage of a furan derivative with ozone, followed by reductive amination, produces the 5-oxa-1-azabicyclo[4.2.0]octan-8-one scaffold (65% yield over two steps).

  • Methylene Group Introduction :

    • Wittig reaction with methyltriphenylphosphonium ylide installs the exocyclic double bond (81% yield).

  • Late-Stage Functionalization :

    • Benzoylation under Schotten-Baumann conditions and esterification with diphenylmethanol complete the synthesis.

Critical Reaction Parameters

Catalytic Systems for RCM

Grubbs’ 2nd generation catalyst outperforms Hoveyda-Grubbs in terms of turnover number (TON = 420 vs. 310) and selectivity (95:5 exo:endo). Solvent screening reveals toluene > DCM > THF for minimizing byproducts.

Protecting Group Strategy

  • C7 Amino Group : Boc protection prevents undesired acylation but requires acidic deprotection (TFA/DCM), risking β-lactam ring opening.

  • Alternative : Using a p-nitrobenzyl (PNB) group, removed via hydrogenolysis (Pd/C, H₂), preserves ring integrity.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves diastereomers (ΔRf = 0.15).

  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate; retention time = 12.3 min.

Spectroscopic Validation

  • NMR :

    • ¹H NMR (CDCl₃) : δ 5.48 (d, J = 8 Hz, 1H, NH), 6.02 (s, 1H, CHPh₂), 7.25–7.45 (m, 10H, aromatic).

    • ¹³C NMR : 168.2 ppm (C=O ester), 165.9 ppm (C=O benzoyl).

  • HRMS : m/z 469.1732 [M+H]⁺ (calc. 469.1738).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing DCC with EDC·HCl in esterification reduces raw material costs by 40% without compromising yield (70 vs. 72%).

Waste Stream Management

  • Solvent Recovery : Distillation recovers 85% toluene from RCM steps.

  • Catalyst Recycling : Immobilized Grubbs’ catalyst on silica retains 80% activity over five cycles.

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated esterification (Candida antarctica Lipase B) in ionic liquids achieves 68% yield, eliminating need for toxic coupling agents.

Continuous Flow Synthesis

Microreactor systems reduce reaction time for β-lactam formation from 6 h to 15 min, with 90% conversion .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or benzamido groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

The unique structure of this compound suggests various potential applications in medicinal chemistry:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the benzoylamino group may enhance binding affinity to bacterial targets, potentially leading to novel antibiotics.

Anticancer Properties

Research indicates that compounds with bicyclic structures can exhibit anticancer activity by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The specific stereochemistry of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane may contribute to this effect.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are hypothesized based on its structural similarity to known anti-inflammatory agents. This could be explored further through in vitro and in vivo studies.

Study 1: Antimicrobial Evaluation

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bicyclic framework enhanced activity, suggesting that (6R,7S)-7-(Benzoylamino)-3-methylene could be a candidate for further development.

Study 2: Anticancer Mechanisms

In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that these compounds induced cell cycle arrest and apoptosis, providing a rationale for investigating (6R,7S)-7-(Benzoylamino)-3-methylene's potential as an anticancer agent.

Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling :
QSAR models have been employed to predict the biological activity of similar compounds based on their chemical structure. These models can help identify key structural features responsible for bioactivity and guide the design of new derivatives with enhanced efficacy.

Mechanism of Action

The mechanism of action of benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Variations:

Bicyclic Core Modifications: 5-Oxa vs. 5-Thia: Replacement of oxygen with sulfur (e.g., in cephalosporins) alters electronic properties and reactivity. Sulfur-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octane) exhibit enhanced stability against β-lactamase enzymes but may reduce solubility . Methylene (C=CH₂) vs. Hydroxymethyl (CH₂OH) or Chloromethyl (CH₂Cl): The methylene group in the target compound contrasts with substituents like hydroxymethyl in (6R,7R)-3-Hydroxy-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester (CAS: 54639-48-4) . Hydroxymethyl groups improve water solubility but may increase susceptibility to enzymatic hydrolysis.

Amino and Ester Modifications: Benzoylamino vs. Phenylacetyl Amino: The benzoylamino group in the target compound differs from phenylacetyl amino groups in Ceftaroline intermediates (e.g., CAS: 54639-48-4), which are critical for binding penicillin-binding proteins (PBPs) in bacteria . Diphenylmethyl Ester vs. Free Carboxylate: Esterification protects the β-lactam ring from degradation but requires metabolic cleavage for activation. Free carboxylates (e.g., in active antibiotics) exhibit immediate bioavailability but poorer membrane penetration .

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Core Structure Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) LogP Key Applications
Target Compound (1187769-74-9) 5-Oxa Methylene (C=CH₂) Benzoylamino 468.5 4.06* Lab research (discontinued)
Ceftaroline Intermediate (54639-48-4) 5-Thia Hydroxymethyl (CH₂OH) Phenylacetyl Amino 500.57 4.06 Antibiotic synthesis
(6R,7R)-3-(Chloromethyl) Analog 5-Thia Chloromethyl (CH₂Cl) Amino 451.36 N/A Synthetic intermediate
Tetrazolylmethyl Derivative 5-Oxa Tetrazolylmethyl Benzoylamino N/A N/A Enzymatic stability studies

*Estimated LogP based on structural similarity to CAS 54639-48-4 .

Biological Activity

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester, often referred to as a diphenylmethyl ester derivative, is a bicyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the incorporation of an azabicyclo framework with both benzoylamino and diphenylmethyl ester functional groups. Its molecular formula is C28H24N2O5C_{28}H_{24}N_{2}O_{5} with a molecular weight of approximately 468.5 g/mol. The density is reported as 1.3 g/cm³, and it has a boiling point of around 706.8 °C at 760 mmHg .

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains.
  • Anticancer Properties : The unique structural attributes may enhance binding affinity to cancer cell targets, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups. Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict its biological effects based on structural characteristics .

Synthesis Pathways

The synthesis of this compound typically involves several steps that may include:

  • Formation of the Bicyclic Core : Utilizing starting materials that can undergo cyclization reactions.
  • Introduction of Functional Groups : Incorporating the benzoylamino and diphenylmethyl ester groups through acylation reactions.
  • Purification and Characterization : Employing techniques such as chromatography to isolate the desired product.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of similar bicyclic compounds, it was found that derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . The structural motifs present in (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane derivatives were correlated with enhanced antimicrobial efficacy.

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of related compounds demonstrated that certain derivatives could inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The effective concentration (EC50) values were reported in the low micromolar range (0.5 - 5 µM), indicating promising anticancer activity .

CompoundEC50 (µM)Target Cancer Cell Line
Compound A0.5MCF-7 (Breast Cancer)
Compound B2A549 (Lung Cancer)
Compound C1HeLa (Cervical Cancer)

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves coupling a β-lactam precursor with a diphenylmethyl ester group. Key intermediates include:

  • 7-Amino-cephalosporanic acid (7-ACA) derivatives : Modified at the 7-position with benzoylamino groups ( ).
  • 3-Methylene substituents : Introduced via chloromethylation followed by elimination or direct functionalization ( ).
  • Diphenylmethyl ester protection : Stabilizes the carboxylic acid during synthesis ( ).
Synthetic Step Key Intermediate Reference
β-Lactam ring formation5-Oxa-1-azabicyclo[4.2.0]octane core
7-Position modificationBenzoylamino-substituted intermediate
3-Methylene introductionChloromethyl precursor (e.g., 3-chloromethyl)

Purification often employs column chromatography or recrystallization, with yields ranging from 40–65% depending on stereochemical control .

Q. Which spectroscopic techniques are prioritized for structural confirmation?

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the δ 5.2–5.8 ppm doublet for the 3-methylene group and δ 7.2–7.8 ppm aromatic protons from the diphenylmethyl ester .
  • Stereochemical confirmation : Coupling constants (e.g., J6R,7SJ_{6R,7S}) validate the bicyclo system’s cis/trans configuration .
    • IR Spectroscopy : C=O stretches at 1750–1780 cm⁻¹ (β-lactam) and 1680–1700 cm⁻¹ (ester) .
    • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., m/z 500–550) .

Q. How does storage condition affect stability, and what degradation products form?

  • Stability : Hydrolytically sensitive due to the β-lactam ring. Storage at –20°C under nitrogen extends stability to >6 months .
  • Degradation Pathways :
  • Hydrolysis : Opens the β-lactam ring, forming a carboxylic acid derivative (observed via HPLC at RT after 72 hours) .
  • Oxidation : The 3-methylene group may oxidize to a ketone under aerobic conditions .

Advanced Research Questions

Q. How can the cyclization step for the bicyclo[4.2.0]octane core be optimized?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during ring closure .
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by coordinating to the β-lactam oxygen .
  • Temperature : Slow addition at 0–5°C minimizes side reactions (e.g., epimerization) .

Q. What role does the 3-methylene group play in reactivity and bioactivity?

  • Reactivity : The electron-deficient methylene participates in Michael additions or Diels-Alder reactions for functionalization .
  • Bioactivity : Modifications here alter binding to penicillin-binding proteins (PBPs). For example, replacing methylene with a bulkier group reduces antibiotic activity in cephalosporin derivatives .

Q. How are trace impurities quantified, and what analytical challenges exist?

  • Method : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Challenges :
  • Co-elution : Degradation products (e.g., hydrolyzed β-lactam) may overlap with impurities. Use tandem MS for differentiation .
  • Sensitivity : Limit of quantification (LOQ) <0.1% requires high-resolution MS or charged aerosol detection .

Q. How to resolve contradictions in stereochemical assignments from different studies?

  • X-ray Crystallography : Definitive assignment of 6R,7S configuration via single-crystal analysis .
  • Comparative NMR : Cross-validate coupling constants (J6,7J_{6,7}) with known standards (e.g., Ceftaroline intermediates) .

Methodological Guidance

  • Stereochemical Purity : Use chiral HPLC with cellulose-based columns to separate enantiomers .
  • Scale-Up : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Data Validation : Always correlate NMR, IR, and MS data with elemental analysis (±0.3% for C, H, N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.